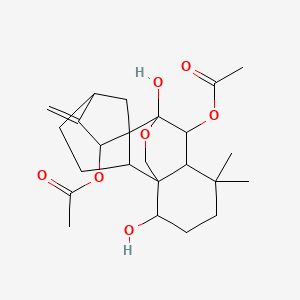
Trichokaurin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichokaurin can be isolated from the leaves of Isodon parvifolius using chromatographic techniques . The isolation process involves the use of silica gel column chromatography and high-performance liquid chromatography (HPLC) to purify the compound . The structure of this compound is elucidated using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically from the Isodon species .
Analyse Chemischer Reaktionen
Types of Reactions: Trichokaurin undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. It has been successfully converted into other diterpene compounds such as (-)-kaurene, atisine, garryine, and veatchine.
Common Reagents and Conditions: The chemical reactions involving this compound typically require reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). The reactions are often carried out under controlled conditions, including specific temperatures and pH levels.
Major Products: The major products formed from the chemical reactions of this compound include ent-16-oxo-17-norkauran-20-oic acid, (-)-kaurene, atisine, garryine, and veatchine. These products are valuable intermediates in the synthesis of other complex natural products.
Wissenschaftliche Forschungsanwendungen
Trichokaurin has several scientific research applications due to its complex structure and bioactivity. It is used as a starting material or intermediate in the synthesis of other diterpene alkaloids. Additionally, this compound serves as a reference standard in analytical chemistry and is utilized in studies exploring the biosynthesis of terpenoids.
Wirkmechanismus
The mechanism of action of trichokaurin involves its interaction with specific molecular targets and pathways . While detailed studies on its exact mechanism are limited, it is believed that this compound exerts its effects by modulating various biochemical pathways involved in cellular processes . Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Trichokaurin is structurally related to other ent-kaurane diterpenoids such as hebeirubescensin L, rabescensin C, and parvifonin . These compounds share similar core structures but differ in their functional groups and stereochemistry .
Uniqueness: What sets this compound apart from other similar compounds is its unique stereochemistry and specific bioactivities . Its distinct chemical structure makes it a valuable compound for studying the biosynthesis and chemical transformations of diterpenoids .
Eigenschaften
Molekularformel |
C24H34O7 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl) acetate |
InChI |
InChI=1S/C24H34O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h15-20,27-28H,1,6-11H2,2-5H3 |
InChI-Schlüssel |
GLBRPJYMFLHADY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C2C(CCC(C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
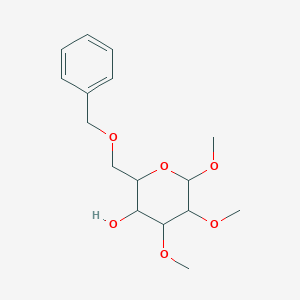
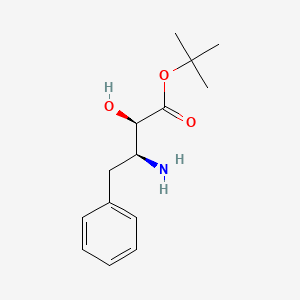
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)
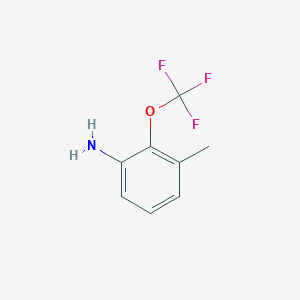
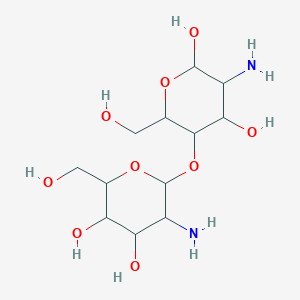
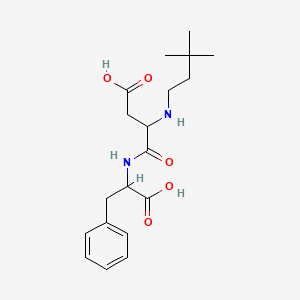
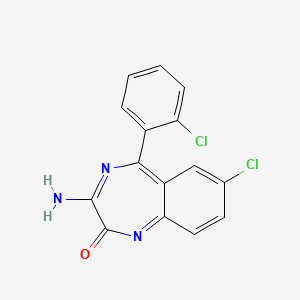

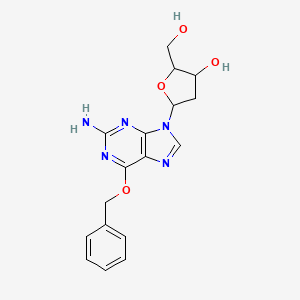
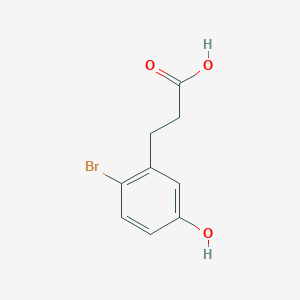
![Ethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12325275.png)
![1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
